5,5'-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

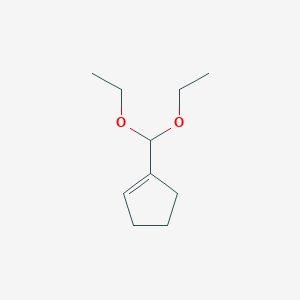

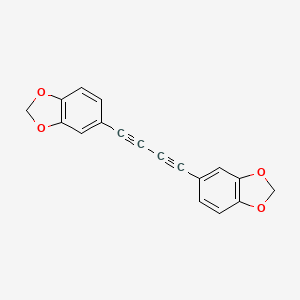

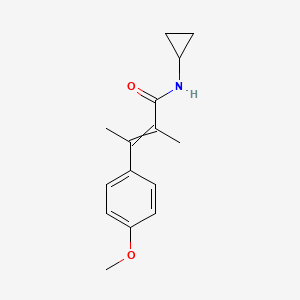

5,5’-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole): is an organic compound characterized by its unique structure, which includes a butadiyne linkage between two benzodioxole units

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole) typically involves the coupling of two ethynyl-substituted benzodioxole units. A common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is usually carried out in a solvent such as toluene or THF, with triethylamine as a base .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the butadiyne linkage, leading to the formation of diketone derivatives.

Reduction: Reduction reactions can convert the triple bond in the butadiyne linkage to a double or single bond, resulting in various hydrogenated products.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

Substitution: Electrophiles such as halogens or nitro groups, often in the presence of Lewis acids like aluminum chloride.

Major Products:

Oxidation: Diketone derivatives.

Reduction: Hydrogenated derivatives with double or single bonds.

Substitution: Functionalized benzodioxole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of conjugated systems, which are valuable in the development of organic semiconductors and conductive polymers .

Biology and Medicine:

Industry: In the industrial sector, the compound’s properties make it suitable for use in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Mechanism of Action

The mechanism by which 5,5’-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole) exerts its effects is primarily related to its electronic structure. The conjugated system formed by the butadiyne linkage and benzodioxole units allows for efficient electron delocalization. This property is crucial for its function in electronic applications, where it can facilitate charge transport and improve the performance of devices like OLEDs and solar cells .

Comparison with Similar Compounds

- 1,3-Benzenedicarboxylic acid, 5,5’-(1,3-butadiyne-1,4-diyl)bis-

- 4-(Phenylbuta-1,3-diyn-1-yl)benzoic acid

- 5,5’-(1,1’-Biphenyl)-4,4’-diyldi-2,1-ethynediyl)bis-isophthalic acid

Uniqueness: What sets 5,5’-(Buta-1,3-diyne-1,4-diyl)bis(2H-1,3-benzodioxole) apart from similar compounds is its specific combination of the butadiyne linkage and benzodioxole units. This unique structure provides a balance of rigidity and flexibility, making it particularly useful in applications requiring both mechanical stability and electronic performance .

Properties

CAS No. |

58335-55-0 |

|---|---|

Molecular Formula |

C18H10O4 |

Molecular Weight |

290.3 g/mol |

IUPAC Name |

5-[4-(1,3-benzodioxol-5-yl)buta-1,3-diynyl]-1,3-benzodioxole |

InChI |

InChI=1S/C18H10O4/c1(3-13-5-7-15-17(9-13)21-11-19-15)2-4-14-6-8-16-18(10-14)22-12-20-16/h5-10H,11-12H2 |

InChI Key |

YPUUVIDHNSZYMH-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C#CC#CC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14614632.png)

![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)

![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)

![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)

![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)